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3-Demethylubiquinol-6 -

3-Demethylubiquinol-6

Catalog Number: EVT-1597078
CAS Number:
Molecular Formula: C38H58O4
Molecular Weight: 578.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-demethylubiquinol-6 is a 3-demethylubiquinol in which the polyprenyl chain contains 6 prenyl units.
Overview

3-Demethylubiquinol-6 is a compound related to the ubiquinone family, specifically a derivative of coenzyme Q. It plays a crucial role in biological systems, particularly in cellular respiration and energy production within mitochondria. Ubiquinol-6 is known for its antioxidant properties and is involved in the electron transport chain, facilitating the transfer of electrons and protons across mitochondrial membranes.

Source

3-Demethylubiquinol-6 can be derived from natural sources, primarily found in the mitochondria of various organisms, including plants and animals. It is synthesized from its precursor, ubiquinone, through the reduction process that involves demethylation.

Classification

Chemically, 3-Demethylubiquinol-6 is classified as a quinone and belongs to the family of benzoquinones. It is recognized for its role as a lipophilic antioxidant and as an electron carrier in the mitochondrial respiratory chain.

Synthesis Analysis

Methods

The synthesis of 3-Demethylubiquinol-6 typically involves several steps, including:

  1. Reduction of Ubiquinone: The primary method for synthesizing 3-Demethylubiquinol-6 is through the reduction of ubiquinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
  2. Demethylation: This step can involve chemical methods such as hydrolysis or enzymatic processes that specifically remove methyl groups from the ubiquinone structure.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 3-Demethylubiquinol-6 consists of a long hydrophobic tail composed of isoprenoid units linked to a quinone ring system. The specific arrangement includes:

  • A benzoquinone core
  • A side chain with six isoprene units (hence "ubiquinol-6")
  • Hydroxyl groups that contribute to its antioxidant properties

Data

The molecular formula for 3-Demethylubiquinol-6 is C45H64O2C_{45}H_{64}O_2, with a molecular weight of approximately 664.97 g/mol. The compound exhibits characteristic absorption spectra in UV-visible spectroscopy due to its conjugated double bond system.

Chemical Reactions Analysis

Reactions

3-Demethylubiquinol-6 participates in various biochemical reactions:

  1. Electron Transfer: It acts as an electron carrier in the mitochondrial respiratory chain, facilitating the transfer of electrons between complexes.
  2. Antioxidant Activity: The compound can undergo redox reactions where it donates electrons to neutralize free radicals, thus protecting cellular components from oxidative damage.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other reactants or inhibitors. Studies often utilize spectrophotometric methods to monitor changes in absorbance corresponding to redox states.

Mechanism of Action

Process

The mechanism by which 3-Demethylubiquinol-6 functions primarily involves:

  1. Electron Transport: In mitochondria, it accepts electrons from complex I or II and transfers them to complex III, contributing to the proton gradient necessary for ATP synthesis.
  2. Antioxidant Function: By donating electrons to reactive oxygen species, it mitigates oxidative stress within cells.

Data

Research has shown that 3-Demethylubiquinol-6 can significantly reduce lipid peroxidation levels in biological systems, indicating its effectiveness as an antioxidant.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish oil.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but can degrade under extreme oxidative environments.
  • Reactivity: Reacts readily with free radicals and other oxidizing agents.

Relevant data includes melting point (not commonly specified due to oil form) and boiling point around 300 °C under reduced pressure.

Applications

Scientific Uses

3-Demethylubiquinol-6 has several applications in scientific research:

Biosynthetic Pathways and Metabolic Integration

Role in Ubiquinone Biosynthesis: COQ3-Mediated Methylation Reactions

3-Demethylubiquinol-6 (C₃₈H₅₈O₄; molecular weight 578.9 g/mol) is a critical intermediate in the biosynthesis of ubiquinone (coenzyme Q), serving as the direct precursor for the final O-methylation step that forms ubiquinol-6. This reaction is catalyzed exclusively by the enzyme polyprenyldihydroxybenzoate methyltransferase, commonly known as COQ3 (EC 2.1.1.64). COQ3 transfers a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to the C3 hydroxyl group of 3-demethylubiquinol-6, yielding ubiquinol-6 and S-adenosylhomocysteine (SAH) as a byproduct [1] [5] [7]. The reaction occurs at the inner mitochondrial membrane in eukaryotes, where COQ3 is integrated into a multi-enzyme complex termed the "COQ metabolon" that streamlines ubiquinone production [7].

Recent biochemical studies using heterologous expression systems demonstrate that COQ3 exhibits remarkable substrate flexibility. For example, human COQ3 can restore ubiquinone biosynthesis in yeast coq3 deletion mutants, efficiently methylating 3-demethylubiquinol-6 despite differences in polyprenyl chain length between species (CoQ₆ in yeast vs. CoQ₁₀ in humans) [7]. This low specificity toward the isoprenoid tail length highlights the enzyme's conserved recognition of the quinone head group. Kinetic analyses reveal that COQ3 has a Kₘ of 8.2 µM for 3-demethylubiquinol-6 and a catalytic efficiency (k꜀ₐₜ/Kₘ) of 4.7 × 10⁴ M⁻¹s⁻¹, underscoring its optimized function in the pathway [7].

Table 1: COQ3-Mediated Methylation of 3-Demethylubiquinol-6

EnzymeReaction CatalyzedSubstrate SpecificityProduct
COQ3 (EC 2.1.1.64)3-O-methylation of demethylubiquinolBroad (accommodates n=6–10)Ubiquinol-6
Yeast Coq3Converts 3-demethylubiquinol-6 to ubiquinol-6Native substrate (n=6)Ubiquinol-6
Human COQ3Methylates 3-demethylubiquinol analogs (n=6–10)Promiscuous toward chain lengthUbiquinol-n

Intersection with Methionine-S-Adenosylmethionine (SAM) Metabolic Axis

The biosynthesis of 3-demethylubiquinol-6 is metabolically intertwined with the methionine-SAM cycle, which supplies the methyl groups essential for its final maturation. SAM is synthesized from methionine and ATP via methionine adenosyltransferase (MAT). During COQ3-mediated methylation, SAM is consumed and converted to SAH, a potent inhibitor of methyltransferases. SAH is subsequently hydrolyzed to homocysteine (Hcy) and adenosine by SAH hydrolase, completing the cycle [8]. The SAM:SAH ratio is a critical metabolic indicator of cellular methylation capacity; a decline in this ratio impairs 3-demethylubiquinol-6 methylation and ubiquinone production [8].

Notably, methionine restriction—which depletes SAM—reduces ubiquinone biosynthesis and induces autophagy, linking SAM availability to cellular energy metabolism and redox balance. Conversely, SAM supplementation synergizes with ferroptosis inducers (e.g., imidazole ketone erastin) by enhancing mitochondrial ROS generation via ubiquinone-dependent mechanisms [2] [8]. This positions 3-demethylubiquinol-6 at a nexus between methyl group metabolism and oxidative stress responses.

Table 2: Key Metabolites Linking SAM Cycle to Ubiquinone Biosynthesis

MetaboliteRole in PathwayImpact on 3-Demethylubiquinol-6 Metabolism
S-Adenosylmethionine (SAM)Methyl group donor for COQ3Essential for methylation to ubiquinol-6
S-Adenosylhomocysteine (SAH)Product of methylation; competitive inhibitor of methyltransferasesAccumulation inhibits COQ3 activity
Homocysteine (Hcy)Demethylated product of SAHPrecursor for cysteine/GSH or remethylation to methionine
MethionineEssential amino acid; precursor of SAMRestriction depletes SAM, reducing ubiquinone biosynthesis

Tissue-Specific Variations in Eukaryotic vs. Prokaryotic Biosynthesis

The biosynthesis of 3-demethylubiquinol-6 exhibits fundamental divergences between eukaryotes and prokaryotes, particularly in the hydroxylation steps preceding its formation. In prokaryotes like Escherichia coli, the enzyme UbiF (a flavin-dependent monooxygenase) catalyzes the C6-hydroxylation of demethoxy-Q intermediates. In contrast, most eukaryotes utilize a di-iron hydroxylase, Coq7, for this step [4]. Remarkably, plants and some protists (e.g., Plasmodium) lack Coq7 entirely and instead employ CoqF, a flavoprotein analogous to UbiF, underscoring evolutionary adaptations in this pathway [4].

Tissue-specific expression further modulates 3-demethylubiquinol-6 production. In mammals, the liver exhibits the highest capacity for ubiquinone biosynthesis due to robust expression of COQ enzymes and SAM-synthesizing machinery. Conversely, non-hepatic tissues (e.g., fibroblasts) show limited de novo synthesis and rely more on dietary uptake or interorgan transport [1] [3]. This variation correlates with mitochondrial density and energy demands.

Table 3: Evolutionary and Tissue-Specific Variations in 3-Demethylubiquinol-6 Biosynthesis

Organism/GroupC6-Hydroxylase EnzymeKey FeaturesTissue-Specificity
Prokaryotes (e.g., E. coli)UbiF (flavin-dependent)Oxygen-sensitive; uses FADH₂N/A
Fungi/MammalsCoq7 (di-iron hydroxylase)O₂-dependent; regulated by respiratory statusUbiquitous (highest in liver, heart)
Plants/ApicomplexansCoqF (flavin-dependent)Evolved independently of UbiF; O₂-independentHighest in seeds, photosynthetic tissues

Substrate Specificity and Polyprenyl Chain Length Adaptation

The polyprenyl tail of 3-demethylubiquinol-6 is synthesized via the mevalonate pathway, with chain length determining the final ubiquinone variant (e.g., CoQ₆, CoQ₁₀). The enzyme polyprenyl diphosphate synthase determines the number of isoprenyl units (n), which varies phylogenetically: n=6 in yeast, n=8 in E. coli, n=9 in Arabidopsis, and n=10 in humans [1] [5]. Despite this variation, downstream enzymes like COQ3 exhibit unusual promiscuity toward polyprenyl chain length. For instance, Arabidopsis CoqF efficiently hydroxylates substrates with n=6–9, and human COQ3 methylates 3-demethylubiquinol-6 (n=6) despite producing CoQ₁₀ in vivo [4] [7]. This flexibility suggests that the quinone head group, not the tail, is the primary determinant for enzyme recognition.

Structural analyses indicate that the active-site cavity of COQ3 accommodates hydrophobic polyprenyl chains of differing lengths through conformational plasticity. Mutagenesis studies on E. coli UbiG (a COQ3 homolog) confirm that residues lining the hydrophobic tunnel influence substrate specificity without altering catalytic residues for SAM binding [7]. This adaptability ensures efficient ubiquinone biosynthesis across species despite divergence in polyprenyl chain lengths.

Crosstalk with the Transsulfuration Pathway in Cysteine Metabolism

3-Demethylubiquinol-6 biosynthesis intersects with cysteine metabolism through the transsulfuration pathway, which converts homocysteine (derived from SAM) to cysteine. Homocysteine, generated during SAH hydrolysis, is either remethylated to methionine or condensed with serine via cystathionine-β-synthase (CBS) to form cystathionine. Cystathionine is then cleaved by cystathionine-γ-lyase (CSE) to yield cysteine, α-ketobutyrate, and ammonia [3] [6] [8]. Cysteine serves as the rate-limiting precursor for glutathione (GSH) synthesis, a major cellular antioxidant.

This metabolic crosstalk has two critical implications:

  • SAM Allocation: Competition exists between methylation reactions (e.g., COQ3-mediated) and transsulfuration. High SAM levels activate CBS, diverting homocysteine toward cysteine/GSH synthesis and potentially limiting homocysteine remethylation, thereby modulating SAM regeneration [8].
  • Tissue-Specific Dependence: The transsulfuration pathway is highly active in hepatocytes but minimal in other tissues. Consequently, cysteine synthesis from methionine occurs primarily in the liver. Non-hepatic tissues rely on extracellular cysteine uptake, making their ubiquinone biosynthesis more vulnerable to cysteine deprivation [2] [3] [8]. In ferroptosis, cystine uptake inhibition depletes GSH, while methionine-derived SAM paradoxically promotes ubiquinol-dependent ROS accumulation, illustrating this pathway’s duality [2].

Properties

Product Name

3-Demethylubiquinol-6

IUPAC Name

5-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methoxy-6-methylbenzene-1,2,4-triol

Molecular Formula

C38H58O4

Molecular Weight

578.9 g/mol

InChI

InChI=1S/C38H58O4/c1-27(2)15-10-16-28(3)17-11-18-29(4)19-12-20-30(5)21-13-22-31(6)23-14-24-32(7)25-26-34-33(8)35(39)37(41)38(42-9)36(34)40/h15,17,19,21,23,25,39-41H,10-14,16,18,20,22,24,26H2,1-9H3/b28-17+,29-19+,30-21+,31-23+,32-25+

InChI Key

ZQXNZNKHQXLVCV-HGJBZHBGSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)O)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=C(C(=C1O)O)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

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